7-AMINO-2-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE
Description
7-AMINO-2-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Properties
IUPAC Name |
7-amino-2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6S/c14-6-10-7-16-12-17-13(18-19(12)11(10)15)20-8-9-4-2-1-3-5-9/h1-5,7H,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZNXQSABIIGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=C(C=NC3=N2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-AMINO-2-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis is heating the initial components in pyridine . Another method involves a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-AMINO-2-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve heating and the use of solvents like ethanol or pyridine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at different positions on the triazolopyrimidine ring .
Scientific Research Applications
7-AMINO-2-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-AMINO-2-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE involves its interaction with molecular targets like CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and the induction of apoptosis . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
7-AMINO-2-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylsulfanyl group, in particular, contributes to its potent enzyme inhibitory activity and potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
